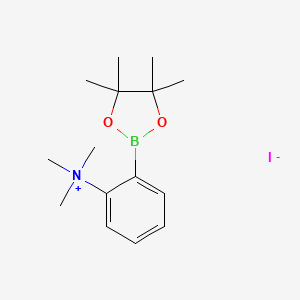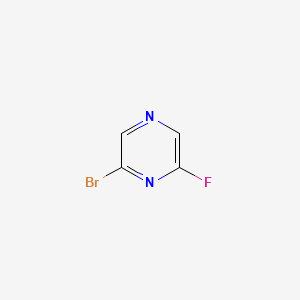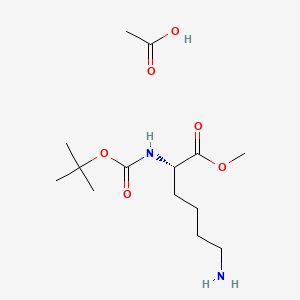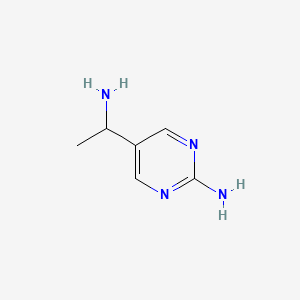![molecular formula C13H9FO3 B597202 5-Fluoro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1261958-14-8](/img/structure/B597202.png)
5-Fluoro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2’-hydroxy-[1,1’-biphenyl]-3-carboxylic acid is a biphenyl derivative that features a fluorine atom, a hydroxyl group, and a carboxylic acid group.
Mechanism of Action
Target of Action
It’s known that this compound is used in suzuki–miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In Suzuki–Miyaura coupling reactions, the compound interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling pathway, which is a type of cross-coupling reaction . This reaction pathway is used to form carbon-carbon bonds, which are fundamental in organic chemistry and are crucial for the synthesis of many complex organic compounds .
Pharmacokinetics
It’s known that glucuronidation is the primary metabolic pathway in several species .
Result of Action
The result of the compound’s action in Suzuki–Miyaura coupling reactions is the formation of new carbon-carbon bonds . This is a fundamental process in organic chemistry and is crucial for the synthesis of many complex organic compounds .
Action Environment
The efficacy and stability of 5-Fluoro-2’-hydroxy-[1,1’-biphenyl]-3-carboxylic acid in Suzuki–Miyaura coupling reactions can be influenced by various environmental factors. These include the presence of a palladium catalyst, the type of organoboron reagent used, and the reaction conditions .
Biochemical Analysis
Molecular Mechanism
Similar compounds are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Further in vitro or in vivo studies are needed to elucidate these aspects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2’-hydroxy-[1,1’-biphenyl]-3-carboxylic acid typically involves several steps. One common method starts with the preparation of 4-fluorophenol, which undergoes etherification protection, Friedel-Crafts acylation, and demethylation to yield the target compound . Another method involves the Suzuki-Miyaura cross-coupling reaction between 2-iodo-4-nitrofluorobenzene and boronic acid in the presence of a palladium catalyst and PPh3 in refluxing dioxane .
Industrial Production Methods
Industrial production of this compound can be achieved through scalable synthetic methodologies that ensure high yield and purity. The use of mild reaction conditions and readily available raw materials makes the process economically viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2’-hydroxy-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:
Electrophilic Substitution: Similar to other biphenyl derivatives, it can undergo electrophilic substitution reactions due to the presence of the benzene rings.
Oxidation and Reduction: The hydroxyl group can be oxidized to form quinones, while reduction reactions can convert the carboxylic acid group to alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products
Electrophilic Substitution: Products include halogenated, nitrated, or sulfonated biphenyl derivatives.
Oxidation: Quinones and other oxidized products.
Reduction: Alcohols and other reduced forms of the compound.
Scientific Research Applications
5-Fluoro-2’-hydroxy-[1,1’-biphenyl]-3-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-hydroxybenzoic acid: Shares the fluorine and hydroxyl groups but lacks the biphenyl structure.
4’-Fluoro-1,1’-biphenyl-4-carboxylic acid: Similar biphenyl structure but different substitution pattern.
Flurbiprofen: A nonsteroidal anti-inflammatory drug with a similar biphenyl structure and fluorine substitution.
Uniqueness
5-Fluoro-2’-hydroxy-[1,1’-biphenyl]-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the fluorine atom, hydroxyl group, and carboxylic acid group in a biphenyl framework makes it a versatile compound for various applications .
Properties
IUPAC Name |
3-fluoro-5-(2-hydroxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO3/c14-10-6-8(5-9(7-10)13(16)17)11-3-1-2-4-12(11)15/h1-7,15H,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAHNYJQQNDRAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)F)C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683548 |
Source


|
| Record name | 5-Fluoro-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261958-14-8 |
Source


|
| Record name | 5-Fluoro-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
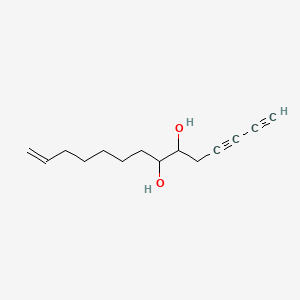

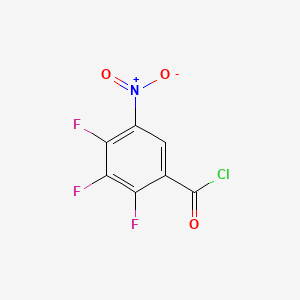
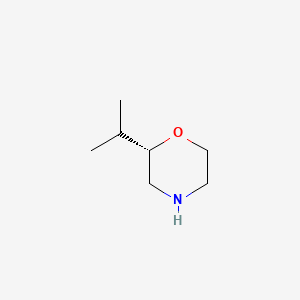

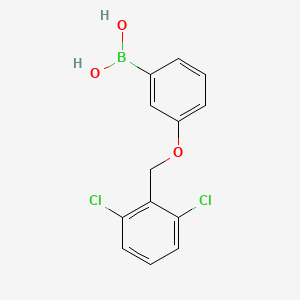


![{3-[4-(Trifluoromethoxy)phenyl]phenyl}acetic acid](/img/structure/B597130.png)
![4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B597133.png)
